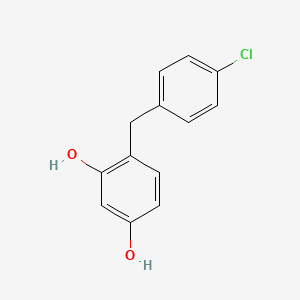

4-(4-Chlorobenzyl)benzene-1,3-diol

Descripción general

Descripción

Synthesis Analysis

The synthesis of chlorinated aromatic compounds can be complex, involving multiple steps and the use of various reagents and catalysts. For example, the synthesis of polystannylated benzene derivatives from tribromobenzene and their subsequent conversion to chloromercurio derivatives is discussed, which involves halogen-metal exchange reactions and the use of mercuric chloride . This suggests that the synthesis of 4-(4-Chlorobenzyl)benzene-1,3-diol might also involve halogenated intermediates and specific reagents to introduce the chlorobenzyl group.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is often characterized by X-ray crystallography, as seen in the study of 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one . The dihedral angles and intermolecular interactions such as hydrogen bonding and π-π interactions play a significant role in the molecular packing in the solid state. These structural features are likely to be relevant for 4-(4-Chlorobenzyl)benzene-1,3-diol as well, affecting its crystal structure and stability.

Chemical Reactions Analysis

The reactivity of chlorinated aromatic compounds can be inferred from their electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These properties influence the compound's behavior in chemical reactions, including its electrophilic and nucleophilic sites, as well as its potential biological activity . The presence of a chlorobenzyl group could affect the electron density distribution and thus the reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are often determined by their intermolecular interactions and solvation effects in different solvents. For instance, the study of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol shows how solvent molecules can influence the band gap energies and reactive sites of a compound . Similarly, the polymorphism observed in 1,3,5-tris(4-chlorobenzoyl)benzene indicates that different crystal forms can have distinct physical properties, such as melting points and solubility, which could also apply to 4-(4-Chlorobenzyl)benzene-1,3-diol .

Aplicaciones Científicas De Investigación

Sonolytic Degradation in Aqueous Solutions

4-(4-Chlorobenzyl)benzene-1,3-diol and similar compounds, including chlorobenzene, dichlorobenzene, and others, have been studied for their degradation in aqueous solutions using sonolysis with ultrasound. These studies are significant in understanding the environmental impact and treatment of hazardous organic compounds in water. (Okuno et al., 2000)

Solvatochromic Effect Studies

The absorption spectra of derivatives of 4-(4-Chlorobenzyl)benzene-1,3-diol have been investigated to understand solvatochromic effects. These studies are vital in the field of computational chemistry, particularly for understanding solute-solvent interaction mechanisms and their influence on electronic transitions. (Gülseven et al., 2009)

Crystallographic Analysis

Crystallographic studies of compounds related to 4-(4-Chlorobenzyl)benzene-1,3-diol have been conducted to understand their molecular structure and potential applications. These studies are crucial for material science and pharmaceutical research. (Yang et al., 2007)

Catalytic Oxidation Studies

Research on the catalytic oxidation of chlorinated benzenes, including 4-(4-Chlorobenzyl)benzene-1,3-diol, over specific catalysts, has implications for environmental chemistry and pollution control strategies. (Lichtenberger & Amiridis, 2004)

Cytotoxic Activity Against Cancer Cell Lines

Studies have explored the synthesis of compounds similar to 4-(4-Chlorobenzyl)benzene-1,3-diol and their cytotoxic activities against various human cancer cell lines. This research is vital in the development of new cancer therapies. (Karpińka et al., 2011)

Spectroscopic Studies on Molecular Aggregation

Spectroscopic studies of 4-(4-Chlorobenzyl)benzene-1,3-diol derivatives have been conducted to understand molecular aggregation phenomena. These findings are significant in the fields of molecular biology and pharmacology. (Matwijczuk et al., 2016)

Safety And Hazards

Propiedades

IUPAC Name |

4-[(4-chlorophenyl)methyl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c14-11-4-1-9(2-5-11)7-10-3-6-12(15)8-13(10)16/h1-6,8,15-16H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYNBOVNNIZYEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C=C(C=C2)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279046 | |

| Record name | 4-(4-chlorobenzyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorobenzyl)benzene-1,3-diol | |

CAS RN |

6280-43-9 | |

| Record name | MLS000737941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-chlorobenzyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

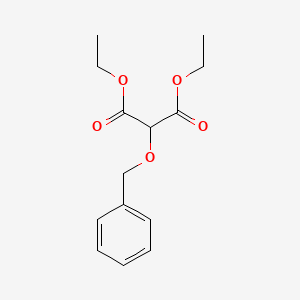

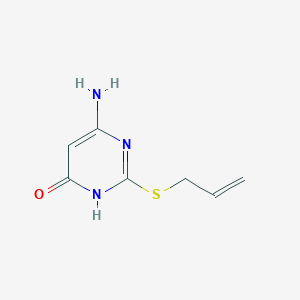

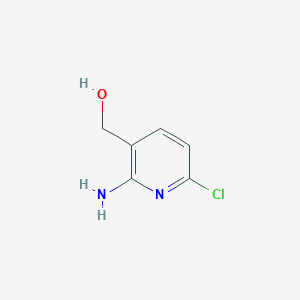

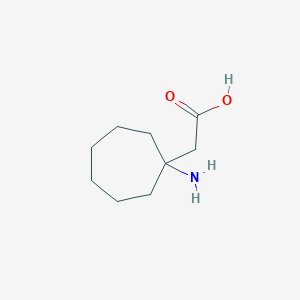

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3032844.png)

![4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate](/img/no-structure.png)